1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid
Overview
Description
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core fused with a boronic acid moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in cellular processes .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
The compound’s low molecular weight is noted, which would be beneficial to its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c , which may suggest that its stability and efficacy could be influenced by environmental factors such as temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrrolo[2,3-b]pyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridines.
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid
- 1H-pyrrolo[3,2-b]pyridin-3-ylboronic acid
- 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid
Comparison: 1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is unique due to its specific substitution pattern on the pyrrolo-pyridine core. This structural feature influences its reactivity and binding affinity to molecular targets. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4,11-12H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTMPRIYDZWHNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC2=C1C=CC=N2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693249 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260433-36-0 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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